2-Position Vinyl Connectivity Provides a 19.2% Higher Computed Density Versus the 4-Vinyl Regioisomer, Enabling Differentiated Purification and Formulation Handling
The target 2-(2-(1H-indol-3-yl)vinyl)quinoline exhibits a computed density of 1.272 g/cm³ and a polar surface area of 28.68 Ų, which are significantly distinct from the 4-quinolinyl regioisomer 4-[2-(1H-indol-3-yl)vinyl]quinoline that has a predicted density of approximately 1.067 g/cm³ . This 19.2% higher density and the different spatial arrangement of the basic quinoline nitrogen directly affect chromatographic retention and solubility in organic solvents.
| Evidence Dimension | Computed density and polar surface area |
|---|---|
| Target Compound Data | Density: 1.272 g/cm³; PSA: 28.68 Ų; Boiling Point: 500.8 °C (760 mmHg) |
| Comparator Or Baseline | 4-[2-(1H-indol-3-yl)vinyl]quinoline: Predicted Density: ~1.067 g/cm³; Boiling Point: ~317.1 °C (predicted) |
| Quantified Difference | Density: ~19.2% higher (1.272 vs 1.067); Boiling Point: ~183 °C higher (500.8 vs 317.1 °C) |
| Conditions | Computed properties from ChemSrc (target) and BenchChem (4-isomer prediction) |
Why This Matters
The substantial density and boiling point differential permits unambiguous quality control and purification of the 2-vinyl isomer from the 4-vinyl side-product, a critical process consideration when sourcing milligram-to-kilogram quantities.
